3-Methoxyisoquinolin-7-ylboronic acid

Suzuki-Miyaura Coupling Regioselectivity Structure-Activity Relationship

Researchers using indiscriminate isoquinoline boronic acid isomers encounter inconsistent Suzuki coupling yields and compromised SAR data. 3-Methoxyisoquinolin-7-ylboronic acid (CAS 1645213-88-2) resolves this with defined regioisomeric identity: - Precisely positioned 7-yl boronic acid and 3-methoxy groups ensure predictable palladium-catalyzed cross-coupling efficiency. - ≥98% certified purity reduces impurity-derived byproducts in parallel synthesis and automated library production. - Batch-certified (HPLC, NMR) for reproducible structure-activity relationships. - Ambient shipping; store sealed at 2-8°C.

Molecular Formula C10H10BNO3
Molecular Weight 203 g/mol
CAS No. 1645213-88-2
Cat. No. B1404048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyisoquinolin-7-ylboronic acid
CAS1645213-88-2
Molecular FormulaC10H10BNO3
Molecular Weight203 g/mol
Structural Identifiers
SMILESB(C1=CC2=CN=C(C=C2C=C1)OC)(O)O
InChIInChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3
InChIKeyAUBLJKQWJXVCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxyisoquinolin-7-ylboronic Acid: Properties & Procurement


3-Methoxyisoquinolin-7-ylboronic acid (CAS 1645213-88-2) is an arylboronic acid derivative characterized by an isoquinoline heterocyclic core with a methoxy substituent at the 3-position and a boronic acid functional group at the 7-position . The compound has a molecular formula of C₁₀H₁₀BNO₃ and a molecular weight of 203.00 g/mol . It is a versatile building block primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl architectures relevant to medicinal chemistry and pharmaceutical research .

Suzuki-Miyaura cross-coupling building block for biaryl/heteroaryl synthesis
Regioisomer-specific scaffold installation supports predictable coupling outcomes
High purity may improve yield consistency and reduce side-product formation

3-Methoxyisoquinolin-7-ylboronic Acid: Isomer Substitution Risks


Indiscriminate substitution among isoquinoline boronic acid isomers is scientifically unsound. Regioisomers such as the 5-yl, 6-yl, and 7-yl derivatives, as well as the non-methoxylated isoquinoline-7-boronic acid, are not interchangeable. The distinct position of the boronic acid and methoxy functionalities on the isoquinoline scaffold critically governs electronic distribution, steric accessibility at the palladium catalytic center, and subsequent coupling efficiency in Suzuki-Miyaura reactions . Furthermore, these structural variations directly influence solubility profiles, chromatographic behavior during purification, and the biological activity of the resulting coupled products . Selecting the precise isomer is therefore a non-negotiable requirement for achieving reproducible yields, predictable reactivity, and valid structure-activity relationships in complex synthetic sequences.

Regioisomer mismatch 5-yl or 6-yl isomers may produce different coupling products, impacting synthetic route fidelity.
Electronic profile divergence Unsubstituted analog lacks methoxy group, which may alter transmetalation rates and purification behavior.
Purity specification gap Lower purity alternatives may introduce unknown impurities that reduce coupling yield consistency.

3-Methoxyisoquinolin-7-ylboronic Acid: Differentiation Evidence vs. Analogs


Regioisomer Differentiation: 7-yl vs. 5- and 6-yl Analogs

The 7-yl regioisomer is a distinct chemical entity from its 5-yl and 6-yl analogs, each with a unique CAS number and three-dimensional structure . This regioisomerism results in different spatial orientation of the reactive boronic acid group relative to the isoquinoline nitrogen and methoxy substituent, a factor that directly impacts palladium catalyst approach and subsequent cross-coupling outcomes .

Regioisomer Identity
Class-level
7-yl boronic acid (target) vs. 5-yl and 6-yl isomers
Distinct CAS numbers and spatial orientation
Regioisomer selection determines product regioisomeric outcome.
Class-level inference; verify CAS before procurement.
Suzuki-Miyaura Coupling Regioselectivity Structure-Activity Relationship

Electronic Effect of 3-Methoxy Group vs. Unsubstituted Analog

The presence of the electron-donating 3-methoxy group distinguishes 3-methoxyisoquinolin-7-ylboronic acid from the simpler isoquinoline-7-boronic acid (CAS 1092790-21-0) . The methoxy group directly influences the electron density of the aromatic ring, which can modulate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially altering reaction rates and yields .

Methoxy Substitution
Class-level
MW 203.00 vs 172.98 g/mol
Δ MW +30.02 (OCH3 vs H)
Methoxy group modulates ring electronics, influencing coupling reactivity.
Reactivity difference may vary with substrate; confirm in reaction screen.
Electronic Effects Suzuki-Miyaura Coupling Reactivity Tuning

Supplier Purity Advantage

Multiple commercial suppliers specify a minimum purity of 98% for 3-methoxyisoquinolin-7-ylboronic acid, supported by batch-specific analytical data (e.g., NMR, HPLC) . In contrast, commercially available isoquinoline-7-boronic acid is often specified at a lower minimum purity of 95% . The availability of higher certified purity reduces the risk of introducing unknown impurities into complex synthetic sequences, minimizing the need for additional purification steps.

Purity Specification
Reported
≥98% purity (NMR/HPLC) vs ≥95%
+3% minimum purity specification
Higher certified purity may reduce side-product formation and improve yield.
Data from supplier specifications; independent verification recommended.
Quality Control Procurement Purity Specification

3-Methoxyisoquinolin-7-ylboronic Acid Applications


Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediates

This compound serves as a nucleophilic boronic acid partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is specifically employed to install a 3-methoxyisoquinolin-7-yl moiety onto aryl or heteroaryl halide scaffolds . The resulting biaryl/heteroaryl products are advanced intermediates in the synthesis of potential drug candidates, leveraging the isoquinoline core's established role in medicinal chemistry .

Parallel Synthesis for Compound Libraries

Due to its defined regio- and chemoselectivity as a building block, 3-methoxyisoquinolin-7-ylboronic acid is well-suited for generating arrays of analogs through parallel synthesis techniques . The high certified purity (≥98%) from suppliers is critical in this context, as it minimizes the occurrence of impurity-derived byproducts, thereby increasing the success rate and reliability of automated library production.

Isoquinoline-Based Fluorescent Probes & Sensors

Isoquinolinylboronic acids, as a class, are recognized for their utility in developing fluorescent sensors for carbohydrates and other diol-containing biomolecules [1]. The 7-substituted regioisomer, with the 3-methoxy substituent, offers a specific electronic and steric profile that can be leveraged to tune binding affinities and fluorescence responses for specialized sensing applications, differentiating it from other isoquinoline boronic acid isomers.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Regioisomer-specific building block
Coupling efficiency and product regioisomeric purity
Parallel synthesis of compound libraries
High certified purity
Minimized byproducts and batch reproducibility
Fluorescent probe and sensor development
3-Methoxyisoquinoline scaffold with tunable electronics
Diol binding affinity and fluorescence response tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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